2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride
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Overview
Description
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Acetylation: The final step involves the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The morpholine moiety may enhance its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxyphenol: Shares the bromine and methoxy groups but lacks the morpholine moiety.
2-Morpholin-4-ylethylamine: Contains the morpholine moiety but lacks the aromatic ring and bromine atom.
Phenoxyacetamide derivatives: Similar in structure but may have different substituents on the aromatic ring.
Uniqueness
2-[2-Bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O4.2ClH/c1-22-14-9-12(8-13(17)16(14)24-11-15(18)21)10-19-2-3-20-4-6-23-7-5-20;;/h8-9,19H,2-7,10-11H2,1H3,(H2,18,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPFBPGROPWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrCl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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